molecular formula C14H11BrFNO2 B5818513 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B5818513
M. Wt: 324.14 g/mol
InChI Key: RZKPCPRMSPKOND-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features both bromine and fluorine substituents on its aromatic rings

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKPCPRMSPKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Formation of 2-(3-bromophenoxy)acetamide: This step involves the reaction of 3-bromophenoxyacetic acid with ammonia or an amine to form the corresponding amide.

    Coupling with 4-fluoroaniline: The final step involves the coupling of 2-(3-bromophenoxy)acetamide with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic aromatic substitution: The aromatic rings can undergo substitution reactions with electrophiles.

    Amide hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid.

    Amide hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Electrophilic aromatic substitution: Products include nitrated or sulfonated derivatives.

    Amide hydrolysis: Products include 3-bromophenoxyacetic acid and 4-fluoroaniline.

Scientific Research Applications

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of bromine and fluorine substituents on biological activity.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their activity. The presence of bromine and fluorine substituents can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(3-bromophenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(3-iodophenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance its stability and modify its electronic properties, making it a valuable compound for various applications.

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